
2-Amino-2-oxoacétate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 2-amino-2-oxoacetate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-amino-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthèse d'esters d'acides aminés Nα-protégés « 2-Amino-2-oxoacétate de tert-butyle » peut être utilisé dans la synthèse d'esters d'acides aminés Nα-protégés. Ce processus implique l'utilisation d'acides aminés protégés et de t-butanol avec du sulfate de magnésium anhydre et un excès d'éthérate de trifluorure de bore comme réactifs supplémentaires .
Synthèse chimique des peptides
Les esters d'acides aminés tert-butyle, qui peuvent être dérivés du « this compound », sont largement utilisés comme surrogates masqués du groupe carboxyle dans la synthèse chimique des peptides .
Préparation d'esters tert-butyle
Ce composé peut être utilisé dans la préparation d'esters tert-butyle. La méthode implique l'utilisation de seulement 5 équivalents de tert-butanol en présence d'un catalyseur hétérogène préparé à partir d'acide sulfurique concentré dispersé sur du sulfate de magnésium anhydre en poudre .
Interaction avec les dérivés d'acides aminés
« this compound » peut interagir avec des dérivés d'acides aminés dans certaines conditions. Cette interaction peut être utilisée pour créer de nouveaux composés avec des applications potentielles dans divers domaines .
Recherche et développement
« this compound » est un composé d'intérêt dans la recherche scientifique et le développement. Il peut être utilisé dans des expériences pour comprendre ses propriétés et ses applications potentielles .
Mécanisme D'action
Target of Action
Tert-butyl 2-amino-2-oxoacetate is a type of amino acid ester compound
Mode of Action
It possesses both amino and ester structural features , which suggests it may interact with its targets through mechanisms common to these functional groups. For instance, the amino group could participate in proton transfer reactions, while the ester group could undergo hydrolysis or condensation reactions.
Pharmacokinetics
It’s known that the compound is a solid, colorless to white, and soluble in organic solvents such as ether and dimethyl sulfoxide, but insoluble in water . These properties could influence its bioavailability and distribution within the body.
Result of Action
It’s also suggested that the compound could have potential applications in drug research and development .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-amino-2-oxoacetate can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more active in organic environments and less so in aqueous environments . Additionally, safety precautions should be taken when handling this compound, including avoiding skin and respiratory contact and operating in a well-ventilated laboratory environment .
Analyse Biochimique
Biochemical Properties
Tert-butyl 2-amino-2-oxoacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with amino acid transporters and enzymes involved in amino acid metabolism. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which can influence the activity of the enzymes and proteins it interacts with .
Cellular Effects
Tert-butyl 2-amino-2-oxoacetate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of Tert-butyl 2-amino-2-oxoacetate involves its interaction with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to either inhibition or activation of the enzyme, resulting in changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-amino-2-oxoacetate can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that Tert-butyl 2-amino-2-oxoacetate can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Tert-butyl 2-amino-2-oxoacetate vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. These effects are important for understanding the compound’s safety and efficacy in biological systems .
Metabolic Pathways
Tert-butyl 2-amino-2-oxoacetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. These interactions can affect metabolic flux and the levels of various metabolites in the cell. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of Tert-butyl 2-amino-2-oxoacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is important for its biochemical activity and effects on cellular function .
Subcellular Localization
Tert-butyl 2-amino-2-oxoacetate is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. This localization is important for understanding how the compound exerts its effects at the cellular level .
Propriétés
IUPAC Name |
tert-butyl 2-amino-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRDALWGTYZXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498920 | |
| Record name | tert-Butyl amino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35454-04-7 | |
| Record name | tert-Butyl amino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl carbamoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

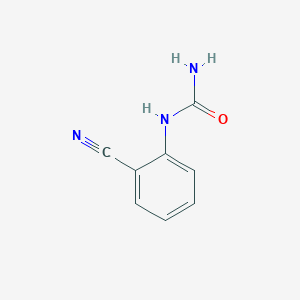

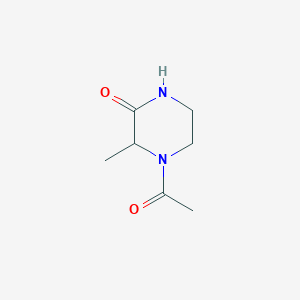
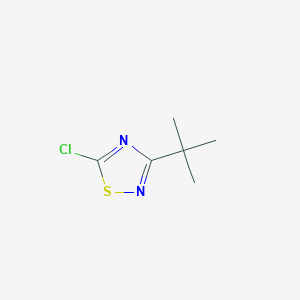
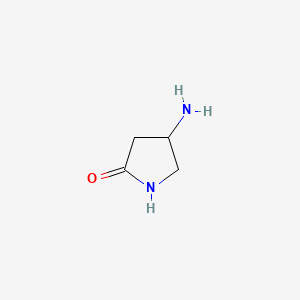
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
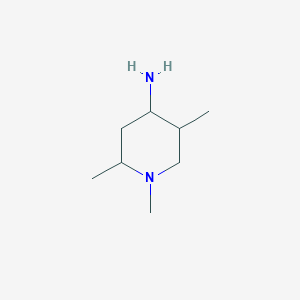
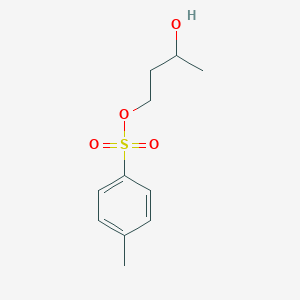
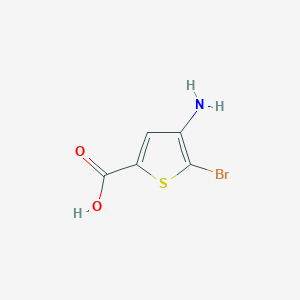
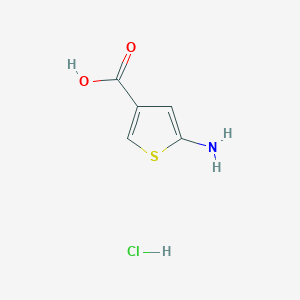

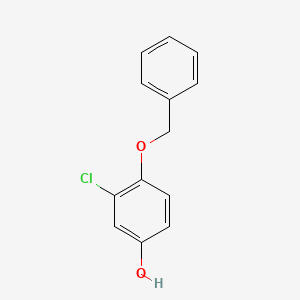
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

